molecular formula C22H24ClN3O6S B2855626 [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate CAS No. 896704-24-8

[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate

Cat. No.: B2855626
CAS No.: 896704-24-8
M. Wt: 493.96
InChI Key: XNARIDBXBCCHPL-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A benzothiadiazine-1,1-dioxide core, a heterocyclic system known for diverse pharmacological applications, including diuretic and antihypertensive effects.
  • A 3,3-dimethylbutanoate ester linker, which may influence solubility and pharmacokinetic properties.

Properties

IUPAC Name

[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O6S/c1-22(2,11-19-24-15-6-4-5-7-18(15)33(29,30)26-19)12-21(28)32-13-20(27)25-16-10-14(23)8-9-17(16)31-3/h4-10H,11-13H2,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNARIDBXBCCHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate typically involves multiple steps, starting from readily available precursors. One possible synthetic route is as follows:

  • Formation of the Benzothiadiazine Ring: : The benzothiadiazine ring can be synthesized by reacting 2-aminobenzenesulfonamide with a suitable aldehyde under acidic conditions. This reaction forms the 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine core.

  • Introduction of the Carbamoyl Group: : The carbamoyl group can be introduced by reacting 5-chloro-2-methoxyaniline with phosgene or a suitable carbamoyl chloride derivative under controlled conditions.

  • Esterification: : The final step involves the esterification of the intermediate product with 3,3-dimethylbutanoic acid in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate can undergo various chemical reactions, including:

  • Oxidation: : The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or methoxy groups.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

  • Biology: : The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

  • Medicine: : Potential medicinal applications include the development of new drugs for the treatment of diseases, particularly those involving inflammation or cancer.

  • Industry: : The compound can be used in the development of new industrial chemicals, such as surfactants, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

  • Enzyme Inhibition: : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

  • Receptor Binding: : The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

  • Pathway Modulation: : The compound may affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₂₃H₂₅ClN₃O₆S 524.98 Benzothiadiazine-1,1-dioxide, carbamoyl, ester High complexity; potential for dual activity via sulfonamide and ester moieties
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 Thiadiazole, phenylcarbamoyl, benzoate ester Simpler heterocycle; lower molecular weight
Thiazol-5-ylmethyl carbamate analogs (e.g., compounds l, m) Varies (~C₃₀H₃₅N₅O₇S) ~650–700 Thiazole, carbamate, ureido, hydroperoxide Oxidative functional groups; potential prodrug design
Benzimidazole-linked butanoate ester (Compound 7) C₄₃H₄₄N₆O₄ 720.85 Benzimidazole, tertiary amine, ester High molecular weight; possible CNS or protease targeting
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate C₁₈H₁₈ClN₂O₆S 433.86 Sulfonylcarbamate, chloro-methoxybenzamide Hybrid sulfonamide-carbamate; moderate size
Key Observations:

Heterocyclic Core Diversity :

  • The target compound’s benzothiadiazine-1,1-dioxide core distinguishes it from thiadiazole () or thiazole () analogs. The sulfone group in benzothiadiazine enhances polarity and may improve target binding compared to simpler heterocycles .
  • Benzimidazole-containing analogs () exhibit bulkier aromatic systems, likely favoring different biological targets (e.g., kinase inhibition vs. ion channel modulation).

Functional Group Impact :

  • The carbamoyl-methyl ester in the target compound contrasts with the sulfonylcarbamate in . Carbamates generally exhibit better hydrolytic stability than esters, suggesting differences in metabolic pathways .
  • Hydroperoxide-containing analogs () introduce redox-sensitive groups, which are absent in the target compound, limiting direct pharmacological comparisons .

Molecular Weight and Complexity :

  • The target compound (MW ~525) is intermediate in size compared to smaller thiadiazole derivatives (MW ~369) and larger benzimidazole analogs (MW ~721). This positions it as a candidate for oral bioavailability with balanced solubility and permeability .

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